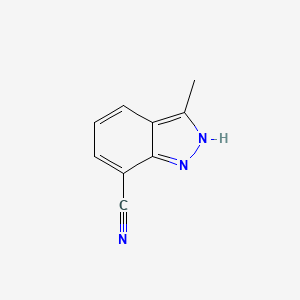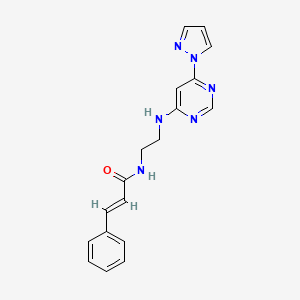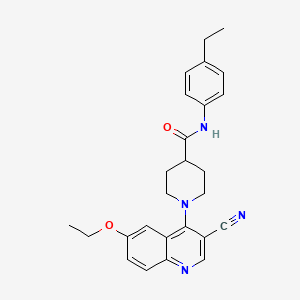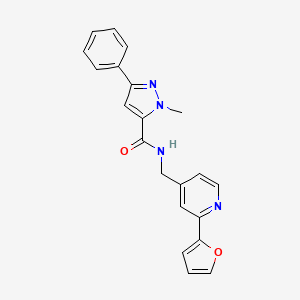![molecular formula C13H20N2O B2557744 N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide CAS No. 1157609-78-3](/img/structure/B2557744.png)
N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide” is a complex organic compound. It contains an acetamide group (a carboxamide derived from acetic acid), which is attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). This phenyl group is substituted at the 4-position with a propan-2-ylamino group. The compound also has two methyl groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the phenyl ring, and the propan-2-ylamino group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the acetamide group and the phenyl ring. The acetamide group could potentially undergo hydrolysis to form an amine and acetic acid . The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could potentially increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Comprehensive Analysis of N,N-Dimethyl-2-{4-[(Propan-2-yl)amino]phenyl}acetamide Applications
The compound N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide has a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields of study.
Medicinal Chemistry: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been identified to possess antimicrobial properties , which could be beneficial in developing new antibiotics .
Pharmacology: Pharmacological studies have shown that derivatives of this compound may have significant antimicrobial potential . This opens up avenues for its use in treating infections and as a potential lead compound for drug development .
Biochemistry: Biochemically, the compound can be used in enzyme inhibition studies . Its structure allows it to interact with various enzymes, which can help in understanding enzyme mechanisms and designing enzyme inhibitors .
Chemical Engineering: In chemical engineering, this compound is valuable for synthesis processes . It can be used as a precursor or intermediate in the synthesis of more complex molecules, which is crucial in the development of new materials and chemicals .
Materials Science: The compound’s properties make it a candidate for material modification . It could be used to alter the properties of materials at a molecular level, which is essential in creating new materials with desired characteristics .
Environmental Science: In environmental science, the compound could be used in pollutant degradation studies . Its chemical structure may allow it to break down harmful substances, contributing to environmental cleanup efforts .
Analytical Chemistry: Analytically, N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of substances .
Chemical Synthesis: This compound also finds application in chemical synthesis as a building block. Its versatile structure enables it to be incorporated into a wide range of synthetic pathways, leading to the creation of diverse chemical entities .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[4-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(2)14-12-7-5-11(6-8-12)9-13(16)15(3)4/h5-8,10,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYIQZXSKUBWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)
![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)


![9-benzyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557674.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2557678.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)


![4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2557683.png)
